Isobutylidenediurea

Overview

Description

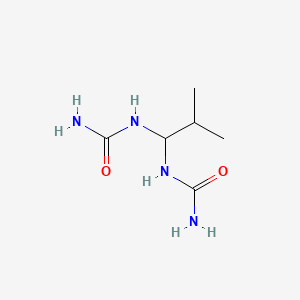

Isobutylidenediurea (IBDU), with the chemical formula C₈H₁₆N₄O₂ and CAS registry number 6104-30-9, is a slow-release nitrogen fertilizer synthesized through the condensation of urea and isobutyraldehyde . Its molecular structure features two urea moieties linked by an isobutylidene group, as depicted in its SMILES notation: O=C(N)NC(NC(=O)N)C(C)C . IBDU releases nitrogen via hydrolysis in moist soil, gradually converting to ammonia and nitrate, making it ideal for crops requiring sustained nutrient availability . It is characterized by low solubility (0.1–0.2 g/L in water), ensuring controlled nitrogen release over weeks to months .

Preparation Methods

Isobutylidenediurea is synthesized through the condensation reaction of isobutyraldehyde and two equivalents of urea. The reaction can be represented as follows: [ (CH₃)₂CHCHO + 2 OC(NH₂)₂ → (CH₃)₂CHCH{NHC(O)NH₂}₂ + H₂O ] This reaction typically occurs under controlled conditions to ensure the proper formation of the desired product .

In industrial production, the process involves mixing isobutyraldehyde and urea in a reactor, followed by heating to facilitate the condensation reaction. The product is then purified and dried to obtain the final compound .

Chemical Reactions Analysis

Isobutylidenediurea undergoes several types of chemical reactions, including:

Hydrolysis: The compound slowly hydrolyzes in water to release urea, which is then available for plant uptake.

Oxidation and Reduction:

Substitution: The compound can participate in substitution reactions where the isobutylidene group may be replaced by other functional groups.

Common reagents used in these reactions include water for hydrolysis and various oxidizing or reducing agents for oxidation and reduction reactions. The major product formed from hydrolysis is urea .

Scientific Research Applications

Agricultural Fertilization

IBDU is primarily utilized as a slow-release nitrogen fertilizer. Its advantages include:

- Reduced Nitrogen Loss : IBDU's slight solubility leads to a slower release of nitrogen compared to conventional urea fertilizers, reducing the risk of nitrogen loss through leaching and volatilization .

- Minimized Plant Injury : Unlike urea, which can cause ammonia toxicity and early-stage plant injury, IBDU allows for safer application even in larger doses .

- Controlled Nutrient Release : The dissolution rate of IBDU can be adjusted based on soil conditions, making it adaptable for various agricultural environments, including paddy fields and upland crops .

Environmental Impact Studies

Research indicates that IBDU is more environmentally friendly than traditional nitrogen fertilizers. Studies have shown that:

- Biodegradability : IBDU is readily biodegradable, which helps reduce its long-term environmental footprint .

- Controlled Availability : By using labeled isotopes (e.g., ), studies have assessed the long-term environmental effects of IBDU on soil and water systems, indicating lower impacts on groundwater compared to conventional fertilizers .

Table 1: Comparison of Fertilizer Characteristics

| Characteristic | Urea | Isobutylidenediurea |

|---|---|---|

| Solubility | High | Low |

| Risk of Ammonia Loss | High | Low |

| Plant Injury Potential | Moderate to High | Low |

| Biodegradability | Moderate | High |

| Duration of Nutrient Release | Short | Extended |

Table 2: Efficacy in Different Crops

| Crop Type | Application Rate (kg/ha) | Yield Increase (%) | Study Reference |

|---|---|---|---|

| Paddy Rice | 150 | 20 | |

| Wheat | 100 | 15 | |

| Corn | 200 | 25 |

Case Study 1: Efficacy in Paddy Rice Cultivation

A study conducted in Japan demonstrated that the application of IBDU significantly increased the yield of paddy rice by approximately 20% compared to traditional urea fertilizers. The controlled release mechanism allowed for sustained nitrogen availability throughout the growing season, leading to improved crop health and productivity .

Case Study 2: Environmental Impact Assessment

Research utilizing -labeled IBDU assessed its impact on nitrogen uptake and soil health over multiple cropping seasons. Results indicated that IBDU led to lower nitrate levels in groundwater compared to conventional fertilizers, highlighting its potential for sustainable agricultural practices .

Mechanism of Action

The primary mechanism of action of Isobutylidenediurea is its slow hydrolysis in soil, which gradually releases urea. This controlled release ensures a steady supply of nitrogen to plants, enhancing their growth and reducing the risk of nitrogen loss through leaching or volatilization. The hydrolysis process is facilitated by soil microorganisms that break down the compound into urea, ammonia, and carbon dioxide .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

IBDU belongs to the urea-aldehyde condensation products, which include crotonylidenediurea (CDU) and urea-formaldehyde (UF) polymers (e.g., methylene urea oligomers). Below is a detailed comparison:

Sources :

Nitrogen Release Mechanisms

- IBDU: Hydrolysis-driven release in moist soils, pH-dependent (faster in acidic conditions). Releases urea, which subsequently decomposes to NH₃ and NO₃⁻ .

- CDU : Similar hydrolysis mechanism but slower due to crotonaldehyde’s steric effects .

- UF Polymers : Require microbial decomposition for nitrogen release, making them temperature- and microbiome-dependent .

Analytical Methods and Standards

IBDU and its analogs are distinguished using advanced techniques:

- High-Performance Liquid Chromatography (HPLC) : ISO 25705 and EN 15705 standards specify HPLC for quantifying IBDU and CDU in fertilizers .

- FTIR Spectroscopy : Rapid identification of IBDU in compound fertilizers via characteristic peaks (e.g., C=O and N-H stretches) .

- X-ray Diffraction (XRD) : Differentiates crystalline IBDU from amorphous UF polymers .

Research Findings and Performance Data

Nitrogen Use Efficiency (NUE)

- IBDU : Achieves 60–70% NUE in field trials, outperforming urea (40–50%) due to reduced leaching .

- CDU : Shows 55–65% NUE in acidic soils but lower efficacy in alkaline conditions .

- UF Polymers : NUE varies widely (50–80%) depending on soil microbiome activity .

Environmental Impact

Biological Activity

Isobutylidenediurea (IBDU) is a nitrogen-containing compound primarily recognized for its application as a slow-release fertilizer. Its chemical structure, derived from the reaction between urea and isobutyraldehyde, contributes to its unique biological activity, particularly in agricultural settings. This article delves into the biological activity of IBDU, examining its effects on plants, its degradation by microorganisms, and its toxicity profile.

Chemical Structure and Properties

IBDU is chemically classified as N,N'-(2-methylpropylidene)bis-urea, with the CAS number 6104-30-9. The structural formula can be represented as follows:

This compound exhibits low solubility in water, which is a critical factor in its function as a slow-release nitrogen fertilizer. The solubility characteristics help mitigate the rapid release of nitrogen that can lead to plant injury and ammonia volatilization commonly associated with traditional urea fertilizers .

Biological Activity in Agriculture

1. Fertilization Efficiency

IBDU has been shown to provide a sustained release of nitrogen, which enhances nutrient availability over an extended period. Studies indicate that IBDU can effectively replace conventional urea without the associated risks of rapid dissolution and subsequent phytotoxicity. Its nitrogen content is approximately 30%, making it a potent source for crops .

2. Impact on Plant Growth

Research has demonstrated that IBDU promotes healthy plant growth by providing a steady supply of nitrogen. In controlled studies with various crops, including dwarf schefflera (Schefflera arboricola), IBDU outperformed traditional fertilizers in terms of growth rate and overall health . The slow-release mechanism allows plants to utilize nitrogen more efficiently, reducing the likelihood of nutrient leaching into water systems.

Microbial Degradation

1. Biodegradation Studies

Microbial degradation plays a significant role in the environmental fate of IBDU. A notable study involving the bacterium Rhodococcus erythropolis revealed that this microorganism could utilize IBDU as a carbon source, leading to increased expression of specific enzymes responsible for its breakdown . This indicates that IBDU is not only biodegradable but can also support microbial growth in soil ecosystems.

2. Hydrolysis Characteristics

The hydrolysis of IBDU results in the formation of urea and isobutyraldehyde, both of which are inherently biodegradable and exhibit low acute toxicity . The calculated half-life for hydrolysis exceeds one year under standard conditions, ensuring that IBDU remains effective over extended periods without causing immediate environmental harm .

Toxicity Profile

1. Acute Toxicity

Toxicological assessments have shown that IBDU possesses low acute toxicity when administered orally, with an LD50 greater than 10,000 mg/kg in rats . Clinical observations following exposure included minor symptoms such as tachypnea and piloerection, indicating minimal systemic effects.

2. Genotoxicity Testing

IBDU has been subjected to genotoxicity testing using the Ames test with Salmonella typhimurium, where it was found to be non-mutagenic both with and without metabolic activation . Additionally, it did not induce micronuclei formation in vivo at doses up to 2000 mg/kg body weight, further supporting its safety profile for agricultural use.

Summary of Findings

| Property | Value/Description |

|---|---|

| Chemical Structure | N,N'-(2-methylpropylidene)bis-urea |

| CAS Number | 6104-30-9 |

| Nitrogen Content | ~30% |

| Solubility | Low solubility in water |

| Acute Toxicity (LD50) | > 10,000 mg/kg (rat) |

| Biodegradation | Readily biodegradable |

| Microbial Degradation Agent | Rhodococcus erythropolis |

| Hydrolysis Half-Life | > 1 year |

Properties

IUPAC Name |

[1-(carbamoylamino)-2-methylpropyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2/c1-3(2)4(9-5(7)11)10-6(8)12/h3-4H,1-2H3,(H3,7,9,11)(H3,8,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHMNFAUXJAINK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(NC(=O)N)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N4O2 | |

| Record name | ISOBUTYLIDENEDIUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1279 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027614 | |

| Record name | Isobutylidene diurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

WHITE CRYSTALS. | |

| Record name | ISOBUTYLIDENEDIUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1279 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 0.2 | |

| Record name | ISOBUTYLIDENEDIUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1279 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.55 g/cm³ | |

| Record name | ISOBUTYLIDENEDIUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1279 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

6104-30-9 | |

| Record name | IBDU | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6104-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutylidene diurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006104309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N,N''-(2-methylpropylidene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutylidene diurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N''-(isobutylidene)diurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYLDIUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20K1225668 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOBUTYLIDENEDIUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1279 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

195-205 °C | |

| Record name | ISOBUTYLIDENEDIUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1279 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.